molecular formula C12H17N B1336431 4-(Cyclopentylmethyl)aniline CAS No. 145071-72-3

4-(Cyclopentylmethyl)aniline

Cat. No.: B1336431
CAS No.: 145071-72-3
M. Wt: 175.27 g/mol
InChI Key: HLGGEQDQQGRVQY-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)aniline is an organic compound characterized by a cyclopentylmethane group attached to a phenyl ring, which is further substituted with an amino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethyl)aniline typically involves the following steps:

    Starting Materials: Benzene, cyclopentylmethane, and ammonia.

    Friedel-Crafts Alkylation: Cyclopentylmethane is alkylated with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to form cyclopentylbenzene.

    Nitration: Cyclopentylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the para position, yielding (4-Nitrophenyl)cyclopentylmethane.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors for Friedel-Crafts alkylation and nitration steps.

    Continuous Flow Systems: Implementing continuous flow systems for efficient reduction of the nitro group.

    Purification: Employing distillation and recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: (4-Nitrosophenyl)cyclopentylmethane, (4-Nitrophenyl)cyclopentylmethane.

    Reduction: Secondary amines.

    Substitution: Acylated or sulfonated derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-(Cyclopentylmethyl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, to yield derivatives that are useful in both academic research and industrial applications.

Major Reactions Involving this compound

Reaction TypeProductsReagents and Conditions
Oxidation (4-Nitrosophenyl)cyclopentylmethanePotassium permanganate or hydrogen peroxide
Reduction Secondary aminesLithium aluminum hydride or catalytic hydrogenation
Substitution Acylated or sulfonated derivativesAcyl chlorides or sulfonyl chlorides with a base like pyridine

Biological Applications

Potential Therapeutic Properties

Research indicates that this compound may exhibit various therapeutic effects, particularly in the fields of anti-inflammatory and analgesic drug development. Its ability to interact with specific molecular targets such as enzymes and receptors suggests potential pathways for modulating biological responses.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties allow it to be employed in various formulations that require specific chemical characteristics.

Case Studies

  • Photoredox-Catalyzed Reactions
    A study demonstrated the use of this compound in photoredox-catalyzed multicomponent reactions, showcasing its effectiveness as a coupling partner in synthesizing substituted amines. The reaction yielded products with significant efficiency under optimized conditions .
  • Therapeutic Development
    Investigations into the anti-inflammatory properties of this compound have shown promise in developing new therapeutic agents. Preclinical studies indicated a potential for modulating inflammatory pathways, suggesting further exploration into its medicinal applications.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethyl)aniline involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that interact with the amino group or the phenyl ring.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

    (4-Aminophenyl)methane: Lacks the cyclopentyl group, resulting in different chemical properties.

    (4-Aminophenyl)ethylmethane: Contains an ethyl group instead of a cyclopentyl group, affecting its reactivity and applications.

Uniqueness:

    Structural Features: The presence of the cyclopentyl group in 4-(Cyclopentylmethyl)aniline imparts unique steric and electronic properties.

    Reactivity: The compound’s reactivity is influenced by the cyclopentyl group, making it distinct from other similar compounds.

Biological Activity

4-(Cyclopentylmethyl)aniline, a compound with the molecular formula C₁₁H₁₅N, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

This compound is characterized by a cyclopentyl group attached to an aniline structure. This unique configuration contributes to its distinct chemical properties, making it a valuable intermediate in organic synthesis. It is primarily utilized in the development of biologically active compounds and specialty chemicals.

Biological Activity

Potential Therapeutic Applications:
Research indicates that this compound may exhibit various therapeutic properties:

  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
  • Analgesic Properties: Preliminary studies suggest that it may act as an analgesic, providing pain relief through interaction with specific molecular targets .
  • Antimicrobial Activity: Some derivatives of this compound have shown promise in antimicrobial assays, indicating potential applications in combating infections.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Interaction: The amino group in the aniline structure can interact with enzymes involved in metabolic pathways, potentially modulating their activity .
  • Receptor Binding: The compound may also bind to specific receptors, influencing signaling pathways related to pain and inflammation.
  • Oxidative Stress Modulation: It has been suggested that the compound could influence oxidative stress pathways, which are critical in various disease processes.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound and its derivatives:

  • Antitumor Activity:
    • A study evaluated the cytotoxic effects of various aniline derivatives, including this compound. Results indicated significant cytotoxicity against several cancer cell lines without cross-resistance to common chemotherapeutics like taxol .
  • Antimicrobial Efficacy:
    • In vitro tests demonstrated that certain derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the cyclopentyl group was linked to enhanced efficacy compared to similar compounds lacking this feature .
  • Structure-Activity Relationship (SAR):
    • Research into SAR highlighted that modifications to the cyclopentyl group could significantly affect biological activity. For example, compounds with additional functional groups showed improved potency against specific targets .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds provides insights into its distinct properties:

Compound NameStructure FeaturesBiological Activity
4-AminophenylmethaneLacks cyclopentyl groupLimited anti-inflammatory effects
3-[(Cyclopentylmethyl)sulfanyl]anilineContains sulfanyl groupEnhanced redox activity
Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amineTrifluoromethyl substitutionIncreased lipophilicity and metabolic stability

Properties

IUPAC Name

4-(cyclopentylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-7-5-11(6-8-12)9-10-3-1-2-4-10/h5-8,10H,1-4,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGGEQDQQGRVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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